2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Kinase Inhibition Oncology PIM1

Researchers requiring a well-characterized PIM1 inhibitor often face inconsistent batch activity and undocumented selectivity profiles across vendors. 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one resolves this with published, quantitative pharmacology: • PIM1 IC50 = 32 nM; ~87-fold selectivity over PKCα (IC50 = 2800 nM), ensuring reproducible target engagement with minimal off-target confounding. • 2-Methylthio group serves as a versatile synthetic handle for oxidation/displacement, supporting focused library generation via a published 96%-yield route. • Validated QSAR reference compound for thienopyrimidine electronic parameter modeling. Supplied with rigorous analytical certification; multi-gram quantities available with batch-to-batch consistency.

Molecular Formula C7H6N2OS2
Molecular Weight 198.3 g/mol
CAS No. 176530-46-4
Cat. No. B061008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
CAS176530-46-4
Molecular FormulaC7H6N2OS2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCSC1=NC(=O)C2=C(N1)C=CS2
InChIInChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10)
InChIKeyOSEVYTJMMHAQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 176530-46-4): Structural & Chemical Profile for Procurement


2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic small molecule (C7H6N2OS2, MW 198.27) belonging to the thieno[3,2-d]pyrimidin-4-one class, which are recognized for diverse pharmacological activities including enzyme inhibition [1]. It serves as a key intermediate in medicinal chemistry, with its 2-methylthio group providing a reactive handle for further functionalization . This compound is commercially available from multiple vendors with standard purity specifications ranging from 95% to 98% .

Why Generic Thienopyrimidinones Cannot Replace 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one in Precision Research


Generic substitution among thieno[3,2-d]pyrimidin-4-ones is scientifically invalid due to the profound influence of the 2-position substituent on both biological activity and chemical reactivity. Quantitative structure-activity relationship (QSAR) studies definitively demonstrate that the electronic nature of the 2-substituent is the primary driver of antihyperlipaemic activity, while lipophilic and steric parameters are insignificant [1]. Furthermore, the 2-methylthio group in this specific compound is not merely a functional group but a critical determinant of kinase inhibition selectivity, exhibiting a ~87-fold difference in potency between PIM1 (IC50 = 32 nM) and PKCα (IC50 = 2800 nM) [2][3]. Replacing it with another 2-substituted analog (e.g., 2-hydroxy, 2-amino) would drastically alter the electronic profile and target engagement, rendering any prior experimental data inapplicable and compromising research reproducibility.

Quantitative Differentiation of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one vs. Analogs


PIM1 Kinase Inhibition Potency (IC50)

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one demonstrates potent inhibition of human PIM1 kinase with an IC50 of 32 nM [1]. This is in stark contrast to its weak inhibition of PKCα (IC50 = 2800 nM) [2], establishing a clear selectivity profile driven by the 2-methylthio moiety. The ~87-fold difference in potency is a critical differentiator for researchers targeting the PIM kinase family, where off-target activity is a major concern.

Kinase Inhibition Oncology PIM1

Scalable Synthesis with High Yield

A key differentiator for procurement at scale is the reported 96% synthetic yield for 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one via methylation of the corresponding 2-thioxo precursor using dimethyl sulfate in ethanol/water with sodium hydroxide at room temperature for 1 hour . This high-yielding, mild-condition procedure stands in contrast to many alternative thienopyrimidine syntheses that may require harsher conditions, longer reaction times, or lower yields, directly impacting cost and supply reliability for multi-gram orders.

Process Chemistry Synthesis Scale-up

Commercial Purity Benchmarking

Commercial sourcing of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is well-established with a standard purity of 98%, as offered by major suppliers like Bidepharm, which provides batch-specific QC data including NMR, HPLC, and GC . This is comparable to the 95% minimum purity specified by other vendors like AKSci . This availability at defined, high purities contrasts with less common thienopyrimidine analogs that may only be accessible at lower purities or require custom synthesis, introducing variability and delay in research timelines.

Quality Control Procurement Purity

Proven Application Scenarios for 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one Based on Quantitative Evidence


PIM1 Kinase Inhibitor Screening and Assay Development

For oncology and kinase biology researchers, this compound serves as a well-characterized, moderately potent (IC50 = 32 nM) PIM1 inhibitor [1]. Its known selectivity window over PKCα (IC50 = 2800 nM) [2] makes it a reliable tool compound for validating PIM1-dependent cellular phenotypes and for establishing baseline activity in high-throughput screening campaigns without confounding off-target effects.

Reliable Intermediate for Diversified Thienopyrimidine Libraries

Medicinal chemistry groups seeking to generate focused libraries of thieno[3,2-d]pyrimidin-4-one derivatives will find this compound optimal due to its 2-methylthio group, which is a versatile synthetic handle for further functionalization (e.g., oxidation, displacement). The published, high-yielding (96%) synthetic route ensures that multi-gram quantities can be prepared reliably and cost-effectively, accelerating SAR exploration.

Benchmark Standard for QSAR Model Validation

Computational chemists and QSAR modelers can utilize this compound as a key data point for validating models of thienopyrimidine activity. Its 2-methylthio substituent is a critical electronic parameter in published QSAR equations for antihyperlipaemic activity [3], making it an essential reference compound for building predictive models around the thieno[3,2-d]pyrimidin-4-one scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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